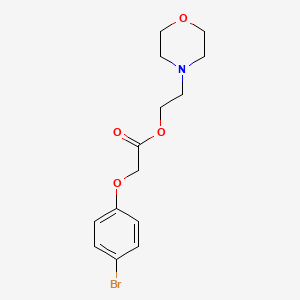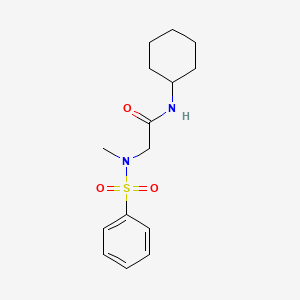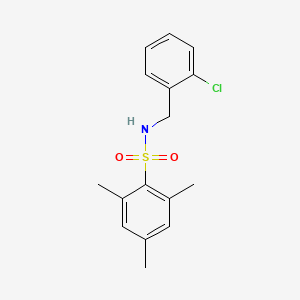
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. Moclobemide is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Mecanismo De Acción
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate works by inhibiting the activity of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate increases the concentration of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical and physiological effects:
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter concentration helps to alleviate symptoms of depression and anxiety. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has also been shown to have minimal effects on other neurotransmitters, such as acetylcholine, which may help to reduce side effects commonly associated with other antidepressant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has several advantages for use in lab experiments. It is a selective and reversible inhibitor of MAO-A, which makes it a useful tool for studying the role of MAO-A in various physiological and pathological processes. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has also been shown to have minimal effects on other neurotransmitters, which may help to reduce confounding effects in experiments. However, one limitation of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate. One area of interest is the potential use of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate in the treatment of Parkinson's disease. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate may help to alleviate symptoms such as depression and anxiety in Parkinson's patients, and further research is needed to determine its efficacy in this population. Another area of interest is the use of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Finally, further research is needed to determine the long-term safety and efficacy of 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate, particularly in comparison to other antidepressant drugs.
Métodos De Síntesis
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate is synthesized from 4-bromophenol and ethyl chloroacetate, followed by reaction with morpholine and sodium hydroxide. The final product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. 2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate has also been studied for its potential use in the treatment of Parkinson's disease, as it may help to alleviate symptoms such as depression and anxiety.
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWBFFGCEHXKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)ethyl (4-bromophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)


![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)


![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)
